REACTION_CXSMILES
|
C([NH:4][CH2:5][CH:6]1[CH2:11][CH2:10][CH:9]([CH2:12][CH2:13][C:14]([OH:16])=[O:15])[CH2:8][CH2:7]1)(=O)C.Cl>CC(C)=O>[NH2:4][CH2:5][CH:6]1[CH2:11][CH2:10][CH:9]([CH2:12][CH2:13][C:14]([OH:16])=[O:15])[CH2:8][CH2:7]1
|
Name
|
3-[4-(acetylamino-methyl)-cyclohexyl]-propionic acid
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NCC1CCC(CC1)CCC(=O)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution is refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
recrystallised
|
Type
|
CUSTOM
|
Details
|
the precipitate is separated off
|
Type
|
CONCENTRATION
|
Details
|
When the mother liquor is concentrated step by step further fractions of the crystallin product
|
Type
|
CUSTOM
|
Details
|
are isolated
|
Type
|
CUSTOM
|
Details
|
recrystallised with isopropanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
NCC1CCC(CC1)CCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |